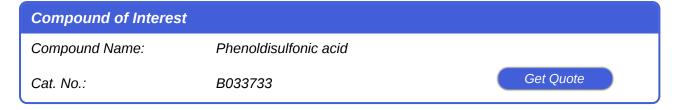


# Application Notes and Protocols for Nitrate Quantification using the PhenoIdisulfonic Acid Assay

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Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive guide to the determination of nitrate concentrations using the well-established **phenoldisulfonic acid** (PDS) colorimetric assay. The protocol herein details the principles of the method, reagent preparation, step-by-step experimental procedures for generating a standard curve, and the subsequent calculation of nitrate levels in unknown samples from their absorbance values. Included are structured data tables for easy reference and visual diagrams generated using Graphviz to elucidate the experimental workflow and the underlying chemical reaction. This application note is intended to equip researchers with the necessary information to accurately and reliably perform the PDS assay for nitrate quantification in various aqueous samples.

# **Principle of the Method**

The **phenoldisulfonic acid** method is a robust and sensitive colorimetric technique for the quantification of nitrate. The fundamental principle of this assay is the reaction between nitrate ions and **phenoldisulfonic acid** in a concentrated sulfuric acid medium. This reaction leads to the formation of a nitrated derivative of **phenoldisulfonic acid**. Upon the addition of a strong alkali, such as ammonium hydroxide or potassium hydroxide, this derivative is converted into its alkaline salt, which exhibits a distinct yellow color.[1][2] The intensity of this yellow color is



directly proportional to the concentration of nitrate in the original sample and can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 410 nm. [1][3]

# Reagents and Materials Reagent Preparation

- Phenoldisulfonic Acid (PDS) Reagent: In a fume hood, dissolve 25 g of pure white phenol in 150 mL of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[1][4] To this mixture, carefully add 75 mL of fuming sulfuric acid (containing 15% free SO<sub>3</sub>).[1] Stir the solution well and heat it on a steam or water bath at 100°C for 2 hours.[1][4] Store the resulting reagent in a dark, tightly stoppered bottle.
- Stock Nitrate Solution (100 mg/L NO<sub>3</sub><sup>-</sup>-N): Accurately weigh 0.7218 g of anhydrous potassium nitrate (KNO<sub>3</sub>), previously dried at 105-110°C for at least 2 hours, and dissolve it in deionized water.[1][5] Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. This solution contains 100 μg of nitrate-nitrogen (NO<sub>3</sub><sup>-</sup>-N) per mL.
- Standard Nitrate Solution (10 mg/L NO<sub>3</sub><sup>-</sup>-N): Dilute 100 mL of the stock nitrate solution to 1000 mL with deionized water in a volumetric flask. This working standard solution contains 10 μg of NO<sub>3</sub><sup>-</sup>-N per mL.
- Ammonium Hydroxide (NH<sub>4</sub>OH) Solution (1:1 v/v): In a fume hood, mix equal volumes of concentrated ammonium hydroxide and deionized water.[6]
- Silver Sulfate (Ag<sub>2</sub>SO<sub>4</sub>) Solution (for chloride removal): Prepare a saturated solution by adding silver sulfate to deionized water until no more dissolves.

### **Equipment**

- Spectrophotometer capable of measuring absorbance at 410 nm
- Water bath or steam bath
- Evaporating dishes (porcelain or glass)



- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Glass stirring rods
- pH paper or pH meter
- · Fume hood

# **Experimental Protocols**Preparation of Standard Curve

- Prepare a series of working standards: From the standard nitrate solution (10 mg/L NO<sub>3</sub><sup>-</sup>-N), pipette the volumes indicated in Table 1 into separate evaporating dishes.
- Evaporation: Evaporate the standards to complete dryness on a water bath.[1][6] Be careful to avoid spattering.
- Reaction with PDS: Cool the dishes and add 2 mL of the PDS reagent to each residue.[1]

  Thoroughly triturate the residue with a glass rod to ensure complete contact with the reagent.
- Dissolution: Carefully add 20 mL of deionized water and stir until the residue is fully dissolved.[1]
- Color Development: In a fume hood, carefully add 1:1 ammonium hydroxide solution dropwise until the maximum yellow color is developed (typically 8-10 mL).[1][7] The solution should be alkaline.
- Final Volume Adjustment: Quantitatively transfer the colored solution to a 100 mL volumetric flask and dilute to the mark with deionized water.[1]
- Absorbance Measurement: Measure the absorbance of each standard at 410 nm against a reagent blank. The reagent blank is prepared by following the same procedure but using deionized water instead of a nitrate standard.[3]



• Plotting the Standard Curve: Plot the absorbance values (y-axis) against the corresponding nitrate-nitrogen concentrations (x-axis) in μg.

## **Sample Analysis**

- Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) in an evaporating dish.[1] If the sample contains chloride ions, which can interfere with the reaction, they should be precipitated by adding a silver sulfate solution and filtering.[6][7]
- Evaporation: Evaporate the sample to dryness on a water bath.[6]
- Reaction and Color Development: Follow steps 3-6 as described in the standard curve preparation protocol.
- Absorbance Measurement: Measure the absorbance of the sample at 410 nm against the reagent blank.
- Calculation of Nitrate Concentration: Determine the concentration of nitrate-nitrogen in the sample by comparing its absorbance value to the standard curve. The concentration can be calculated using the equation of the line obtained from the linear regression of the standard curve (y = mx + c), where 'y' is the absorbance of the sample, 'm' is the slope, and 'x' is the concentration.

#### **Data Presentation**

Table 1: Preparation of Nitrate Standards and Expected Absorbance



Standard No.	Volume of Standard Solution (10 mg/L NO₃ <sup>-</sup> -N) (mL)	Total Nitrate- Nitrogen (µg)	Final Volume (mL)	Concentration (mg/L NO₃ <sup>-</sup> -N)
Blank	0	0	100	0.0
1	1.0	10	100	0.1
2	2.0	20	100	0.2
3	4.0	40	100	0.4
4	7.0	70	100	0.7
5	10.0	100	100	1.0

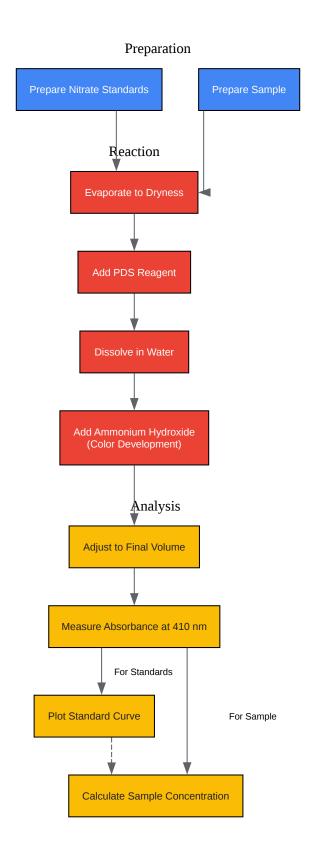
Note: The linearity of the assay typically extends to higher concentrations, and the standard range should be adjusted to cover the expected concentration of the samples.

**Table 2: Spectrophotometric Parameters** 

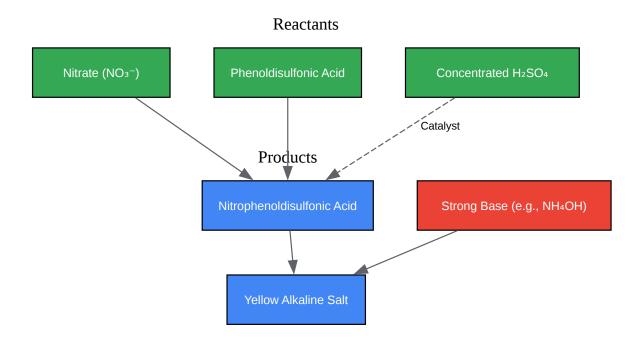
Parameter	Value	
Wavelength (λmax)	410 nm[1][3]	
Linearity Range	0.1 - 2.0 mg/L NO <sub>3</sub> N[3]	

# **Visualizations**









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### References

- 1. benchchem.com [benchchem.com]
- 2. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 7. egyankosh.ac.in [egyankosh.ac.in]







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